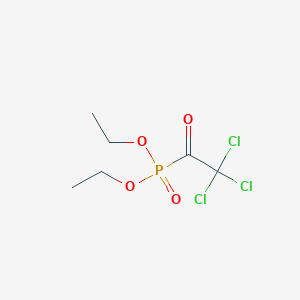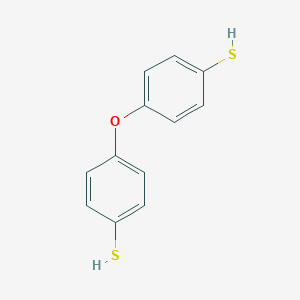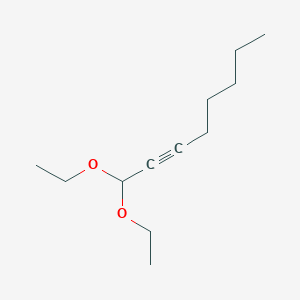
Dimethyl 2-acetylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-acetylpropanedioate (DMAD) is a chemical compound that has been widely used in organic synthesis. It is a colorless liquid with a fruity odor and is soluble in water and most organic solvents. DMAD is an important intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
Dimethyl 2-acetylpropanedioate is a versatile reagent that can undergo various chemical reactions, such as nucleophilic addition, condensation, and oxidation. The mechanism of action of Dimethyl 2-acetylpropanedioate depends on the specific reaction it undergoes. For example, in the synthesis of pharmaceuticals, Dimethyl 2-acetylpropanedioate can react with a nucleophile, such as an amine or an alcohol, to form a new carbon-carbon bond. In the synthesis of fragrances, Dimethyl 2-acetylpropanedioate can undergo a condensation reaction with an aromatic compound to form a new carbon-carbon bond.
Biochemical and Physiological Effects:
Dimethyl 2-acetylpropanedioate has no known biochemical or physiological effects on humans or animals. It is not used as a drug or a medicine and has no therapeutic value. Dimethyl 2-acetylpropanedioate is only used as a chemical reagent in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dimethyl 2-acetylpropanedioate as a chemical reagent in laboratory experiments are its high yield, purity, and versatility. Dimethyl 2-acetylpropanedioate can undergo various chemical reactions and can be easily synthesized in large quantities. The limitations of using Dimethyl 2-acetylpropanedioate are its potential toxicity and flammability. Dimethyl 2-acetylpropanedioate should be handled with care and stored in a cool and dry place.
Direcciones Futuras
There are many future directions for the research and development of Dimethyl 2-acetylpropanedioate. One possible direction is the synthesis of new pharmaceuticals using Dimethyl 2-acetylpropanedioate as a building block. Dimethyl 2-acetylpropanedioate can be used to synthesize new antihypertensive agents, antitumor agents, and anti-inflammatory agents. Another possible direction is the synthesis of new fragrances using Dimethyl 2-acetylpropanedioate as a key intermediate. Dimethyl 2-acetylpropanedioate can be used to synthesize new musk and jasmine fragrances. Finally, Dimethyl 2-acetylpropanedioate can be used to synthesize new agrochemicals, such as insecticides, herbicides, and fungicides, to improve crop yield and protect the environment.
Métodos De Síntesis
Dimethyl 2-acetylpropanedioate can be synthesized by the reaction of acetylacetone with dimethyl oxalate in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form Dimethyl 2-acetylpropanedioate. The reaction is simple, efficient, and can be carried out under mild conditions. The yield of Dimethyl 2-acetylpropanedioate is high, and the purity can be easily controlled by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Dimethyl 2-acetylpropanedioate has been widely used as a building block for the synthesis of various organic compounds. It is an important intermediate for the synthesis of pharmaceuticals, such as antihypertensive agents, antitumor agents, and anti-inflammatory agents. Dimethyl 2-acetylpropanedioate is also used in the synthesis of agrochemicals, such as insecticides, herbicides, and fungicides. In addition, Dimethyl 2-acetylpropanedioate is a key intermediate for the synthesis of fragrances, such as musk and jasmine.
Propiedades
Número CAS |
17094-36-9 |
|---|---|
Nombre del producto |
Dimethyl 2-acetylpropanedioate |
Fórmula molecular |
C7H10O5 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
dimethyl 2-acetylpropanedioate |
InChI |
InChI=1S/C7H10O5/c1-4(8)5(6(9)11-2)7(10)12-3/h5H,1-3H3 |
Clave InChI |
OGINYHLEYVNAAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)OC)C(=O)OC |
SMILES canónico |
CC(=O)C(C(=O)OC)C(=O)OC |
Sinónimos |
2-Acetylmalonic acid dimethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)









